molecular formula C5H3BrO2S B100334 4-Bromothiophene-3-carboxylic acid CAS No. 16694-17-0

4-Bromothiophene-3-carboxylic acid

Cat. No. B100334
CAS RN: 16694-17-0
M. Wt: 207.05 g/mol
InChI Key: APBIZVFQQBCAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromothiophene-3-carboxylic acid” is a chemical compound with the empirical formula C5H3BrO2S . It is a halogenated heterocycle . The CAS Number of this compound is 16694-17-0 .


Synthesis Analysis

The synthesis of thiophene derivatives, including “4-Bromothiophene-3-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “4-Bromothiophene-3-carboxylic acid” consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI string of the compound is InChI=1S/C5H3BrO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H, (H,7,8) .


Physical And Chemical Properties Analysis

“4-Bromothiophene-3-carboxylic acid” is a solid substance . It has a molecular weight of 207.05 g/mol . The melting point of the compound is between 158-163 °C .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

4-Bromothiophene-3-carboxylic acid is used as a precursor in the synthesis of diverse heterocycles. Heterocycles are key structural elements in many natural products and pharmaceuticals. The ability to synthesize them efficiently is crucial in the field of organic chemistry .

Methods of Application or Experimental Procedures

The synthesis of diverse heterocycles from 4-Bromothiophene-3-carboxylic acid involves a nucleophilic cyclization strategy. Lactams and ene-imines are accessed in a few steps from a common precursor, and these moieties are further elaborated to directly provide pyrroles or pyridines .

Results or Outcomes

The use of 4-Bromothiophene-3-carboxylic acid in the synthesis of diverse heterocycles has been successful. The nucleophilic cyclization strategy has proven to be an efficient method for the synthesis of lactams and ene-imines, which can be further elaborated to provide pyrroles or pyridines .

Application in Material Science

Summary of the Application

Thiophene derivatives, including 4-Bromothiophene-3-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Methods of Application or Experimental Procedures

In material science, thiophene derivatives are often used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The specific methods of application or experimental procedures can vary greatly depending on the specific type of device being fabricated.

Results or Outcomes

The use of thiophene derivatives in material science has led to significant advancements in the field of organic electronics. For example, they have been used to improve the performance and efficiency of OLEDs and OFETs .

Application in Medicinal Chemistry

Summary of the Application

Thiophene-based analogs, including 4-Bromothiophene-3-carboxylic acid, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

In medicinal chemistry, thiophene derivatives are often used in the synthesis of drugs with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Results or Outcomes

The use of thiophene derivatives in medicinal chemistry has led to the development of several important drugs. For example, suprofen, which has a 2-substit

Application in Laboratory Chemicals

Summary of the Application

4-Bromothiophene-3-carboxylic acid is used as a laboratory chemical . It is often used in research and development labs for various experiments due to its reactivity and ability to form complex structures .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific type of experiment being conducted. It is often used in reactions that require a brominated thiophene derivative .

Results or Outcomes

The use of 4-Bromothiophene-3-carboxylic acid in laboratory chemicals has led to the development of various complex structures and has contributed to advancements in chemical research .

Application in Food, Drug, Pesticide or Biocidal Product Use

Summary of the Application

4-Bromothiophene-3-carboxylic acid is used in the production of food, drugs, pesticides, or biocidal products . It is often used as a precursor or intermediate in the synthesis of these products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific type of product being produced. It is often used in reactions that require a brominated thiophene derivative .

Results or Outcomes

The use of 4-Bromothiophene-3-carboxylic acid in the production of food, drugs, pesticides, or biocidal products has led to the development of various products that are beneficial to society .

Safety And Hazards

“4-Bromothiophene-3-carboxylic acid” is harmful if swallowed or inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is classified as a combustible solid .

properties

IUPAC Name

4-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIZVFQQBCAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168205
Record name 4-Bromo-3-thenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carboxylic acid

CAS RN

16694-17-0
Record name 4-Bromo-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16694-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-thenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-thenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-thenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-3-THENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6W43FRG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 400 ml of dry ether, under nitrogen, cooled to -70° C., was added a solution of 256 ml of n-butyllithium (1.6 m in hexane). A solution of 96.8 g of 3,4-dibromothiophene in 600 ml of ether was added, dropwise over a 20 minute period, maintaining the reaction temperature between -78° C. and -60° C. After stirring for an additional 5 minutes, the solution was transferred via a double-tipped needle, under nitrogen pressure, to an already prepared solution of 80 g of crushed dry ice in 400 ml of ether. The temperature was maintained at below -50° C. during this addition. The resulting white mixture was stirred for 5 minutes, quenched with 800 ml of water, and the layers separated. The etheral layer was washed with 500 ml of saturated sodium bicarbonate solution. The aqueous layers were combined and acidified with concentrated hydrochloric acid to yield a white solid which was filtered off and recrystallized from water/ethanol (5:2) to give 73 g of the title compound as needles; m.p. 157°-158° C.
Quantity
256 mL
Type
reactant
Reaction Step One
Quantity
96.8 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-4-methylthiophene (8.85 g), N-bromosuccinimide (8.85 g), 2,2'-azobis(isobutyronitrile) (0.16 g) and carbon tetrachloride (100 ml) was stirred under reflux for 6 hours. The mixture was concentrated under reduced pressure to give a crude product of 3-bromo-4-bromomethylthiophene. A suspension of this crude product of 3-bromo-4-bromomethylthiophene and potassium acetate (30 g) in acetone (100 ml) was stirred at room temperature for 5 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 4-acetoxymethyl-3-bromothiophene. This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhdrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 3-bromo-4-hydroxymethylthiophene (5.33 g) as oil. 3-Bromo-4-hydroxymethylthiophene was dissolved in methylene chloride (100 ml), and manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 4-bromo-3-thiophenecarbaldehyde. The crude product of 4-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.2 g) in water (15 ml) and 30% aqueous hydrogen peroxide (3.5 ml) were added. Further, sodium chlorite (3.7 g) in water (40 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-bromo-3-thiophenecarboxylic acid (3.40 g) as crystals.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dibromothiophene (15 g, 62 mmol) in 80 mL ether under a positive nitrogen atmosphere was added dropwise 75 mL 1.7M t-BuLi in pentane at below -73° C. and the resulting reaction solution was stirred at -78° C. for 0.5 h. After that, the ether solution was poured into dry ice and extracted with water. The aq solution was washed with ether and then acidified with concentrated HCl. The solid was filtered and air-dried to give 9 g of 4-bromo-3-thiophenecarboxylic acid, yield 70.3%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothiophene-3-carboxylic acid
Reactant of Route 2
4-Bromothiophene-3-carboxylic acid
Reactant of Route 3
4-Bromothiophene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Bromothiophene-3-carboxylic acid
Reactant of Route 5
4-Bromothiophene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Bromothiophene-3-carboxylic acid

Citations

For This Compound
27
Citations
AE Shinkwin, WJD Whish, MD Threadgill - Bioorganic & medicinal …, 1999 - Elsevier
… of 3,4-dibromothiophene at −116 C and quenching with alkyl chloroformates gave 4-bromothiophene-3-carboxylates, which were hydrolysed to 4-bromothiophene-3-carboxylic acid. …
Number of citations: 54 www.sciencedirect.com
DW Hawkins, B Iddon, DS Longthorne… - Journal of the Chemical …, 1994 - pubs.rsc.org
… The following compounds were prepared in this way: 4bromothiophene-3-carbaldehyde 16 (75%), liquid (lit., l 6 yield 47%); 4-bromothiophene-3-carboxylic acid 17 (70%), mp 154 "C (…
Number of citations: 46 pubs.rsc.org
A Mondal, M van Gemmeren - … Chemie International Edition, 2021 - Wiley Online Library
… One example of a C2-selective mono-alkynylation employing 4-bromothiophene-3-carboxylic acid as substrate was also reported (Scheme 1). In 2018, the same group reported a Rh-…
Number of citations: 31 onlinelibrary.wiley.com
M Penning, E Aeissen, J Christoffers - Synthesis, 2015 - thieme-connect.com
… SOCl 2 (10.3 g, 86.6 mmol) was added to cooled (ice-water bath) 4-bromothiophene-3-carboxylic acid (15; 1.00 g, 4.83 mmol) and the mixture was stirred for 3 h under reflux. After …
Number of citations: 7 www.thieme-connect.com
J Xu, J Xu, H Moon, HO Sintim, H Lee - Journal of Materials Chemistry …, 2021 - pubs.rsc.org
… Compound 2 was synthesized from commercially available materials 4-bromothiophene-3-carboxylic acid according to a modified literature procedure (Fig. 1A). Then compound 4 was …
Number of citations: 5 pubs.rsc.org
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
MF Schmidt, O Korb, C Abell - ACS chemical biology, 2013 - ACS Publications
… site binders guanidino propanoic acid (4c), 2-naphthoic acid (4d), 1H-indole-5-carboxylic acid (4e), 5-chlorothiophene-2-carboxylic acid (4f), and 4-bromothiophene-3-carboxylic acid (…
Number of citations: 41 pubs.acs.org
F Bellina, R Rossi - Chemical reviews, 2010 - ACS Publications
Transition metal-catalyzed cross-coupling reactions of alkyl metals and aryl halides or pseudohalides have emerged as a powerful methodology for the formation of Csp3-Csp2 bonds …
Number of citations: 936 pubs.acs.org
AE Shinkwin - 1997 - search.proquest.com
… 4-bromothiophene-3-carboxylic acid would be a suitable template from which to build the pyridinone ring (Scheme 9). Condensation reactions could be used to attach the carbon units, …
Number of citations: 5 search.proquest.com
JM Barker - Advances in Heterocyclic Chemistry, 1977 - Elsevier
… The sodium salt of 4-bromothiophene3-carboxylic acid reacts with carbanions. in the presence of copper or copper(I1) acetate, to give condensation products (42) by displacement of …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.